![molecular formula C23H25N3O B5323736 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as HMB-PP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. HMB-PP is a member of the prenyl pyrophosphate family of molecules, which are involved in the regulation of immune responses.
作用机制
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile activates Vγ9Vδ2 T cells by binding to a receptor called Butyrophilin 3A1 (BTN3A1) on the surface of these cells. This binding event triggers a signaling cascade that leads to the activation of the Vγ9Vδ2 T cells. The exact mechanism by which this compound activates BTN3A1 is still under investigation, but it is thought to involve a conformational change in the receptor that allows it to interact with this compound.
Biochemical and Physiological Effects
The activation of Vγ9Vδ2 T cells by this compound has a number of biochemical and physiological effects. These include the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are important for the immune response to infections and cancer. This compound also enhances the cytotoxic activity of Vγ9Vδ2 T cells, allowing them to kill infected or cancerous cells more effectively.
实验室实验的优点和局限性
One of the major advantages of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its specificity for Vγ9Vδ2 T cells. This allows researchers to selectively activate these cells without affecting other components of the immune system. However, there are also some limitations to the use of this compound in lab experiments. One of these is the complexity of the synthesis method, which can make it difficult to obtain large quantities of pure this compound. Additionally, the activation of Vγ9Vδ2 T cells by this compound can be affected by factors such as the concentration of the molecule and the presence of other molecules in the cellular environment.
未来方向
There are a number of potential future directions for research on 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of these is the development of new synthesis methods that can produce larger quantities of the molecule more efficiently. Another direction is the investigation of the role of this compound in other immune responses, such as the response to autoimmune diseases. Finally, there is significant interest in the use of this compound in cancer immunotherapy, and future research will likely focus on optimizing the use of this molecule in this context.
Conclusion
In conclusion, this compound is a synthetic compound that has significant potential for use in biomedical research. Its specificity for Vγ9Vδ2 T cells makes it a valuable tool for studying the immune response to infections and cancer, and its potential use in cancer immunotherapy is an area of active research. While there are some limitations to the use of this compound in lab experiments, its unique properties make it a valuable addition to the toolkit of researchers studying the immune system.
合成方法
The synthesis of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-(hexyloxy)benzaldehyde with 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile in the presence of a base catalyst. The resulting product is then treated with isopentenyl pyrophosphate to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have a variety of potential applications in biomedical research. One of the most promising areas of research involves the role of this compound in regulating immune responses. This compound has been shown to activate a subset of T cells called Vγ9Vδ2 T cells, which play a critical role in the immune response to infections and cancer. This compound has also been studied for its potential use in cancer immunotherapy, as it has been shown to enhance the anti-tumor activity of Vγ9Vδ2 T cells.
属性
IUPAC Name |
(Z)-3-(4-hexoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-3-4-5-8-15-27-20-13-11-18(12-14-20)16-19(17-24)23-25-21-9-6-7-10-22(21)26(23)2/h6-7,9-14,16H,3-5,8,15H2,1-2H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQQRSDXDELHM-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

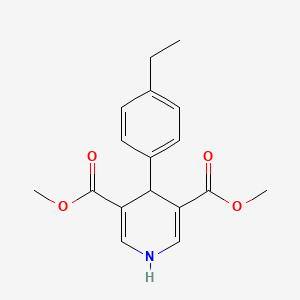
![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
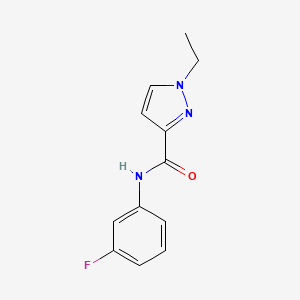
![5-{2-[2-(4-sec-butylphenoxy)ethoxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323681.png)
![4-morpholin-4-yl-7-[2-(1H-pyrrol-1-yl)pentanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5323687.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)
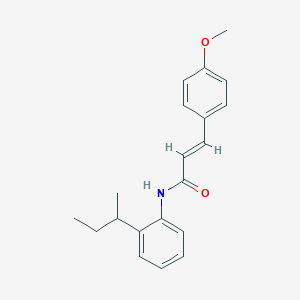
![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)
![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)
![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5323718.png)
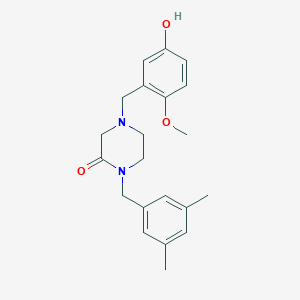
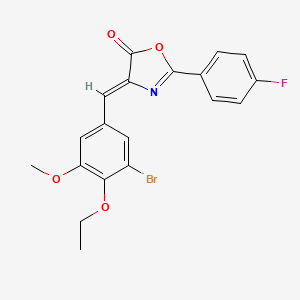
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)